4,6-Dibromo-2-fluoro-3-methylphenol
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Overview
Description
4,6-Dibromo-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenol ring, making it a halogenated phenol derivative. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-fluoro-3-methylphenol typically involves the bromination of 2-fluoro-3-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of substituted phenols with different functional groups.
Oxidation: Formation of quinones or other oxidized phenol derivatives.
Reduction: Formation of debrominated phenol.
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and ability to form strong interactions with biological molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-3-methylphenol: Similar structure but lacks the bromine atoms.
4,6-Dibromo-2,3-difluorophenol: Contains additional fluorine atoms
Uniqueness
4,6-Dibromo-2-fluoro-3-methylphenol is unique due to the combination of bromine, fluorine, and methyl groups on the phenol ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
4,6-Dibromo-2-fluoro-3-methylphenol is a halogenated phenolic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is crucial for its biological activity. The presence of halogen atoms (bromine and fluorine) contributes to its lipophilicity and ability to form strong interactions with biological molecules. The phenolic hydroxyl group allows for hydrogen bonding, which can influence its reactivity and interaction with proteins and enzymes.
The mechanism of action of this compound involves several pathways:
- Interaction with Enzymes : The compound can inhibit or modulate the activity of various enzymes due to its structural features. For example, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The presence of bromine enhances its efficacy against bacteria and fungi .
- JAK/STAT Pathway Modulation : Recent studies suggest that this compound may influence the JAK/STAT signaling pathway, which is critical in immune responses and cell proliferation. This modulation could have implications for treating autoimmune diseases and certain cancers .
Antimicrobial Properties
Several studies have documented the antimicrobial activity of this compound. It has been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The compound showed significant inhibitory effects, making it a candidate for developing new antimicrobial agents .
Case Studies
- Study on Antifungal Activity : In a controlled study, this compound demonstrated potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
- JAK Pathway Influence : A study focusing on the JAK/STAT pathway revealed that this compound could inhibit JAK3 activity in vitro, leading to reduced proliferation of lymphocytes in response to interleukin stimulation . This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Properties
IUPAC Name |
4,6-dibromo-2-fluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWYRXZVLUKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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